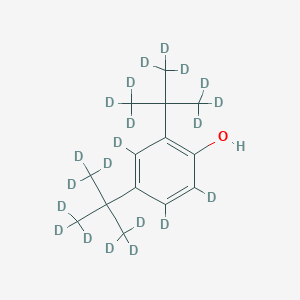

2,4-Di-tert-butylphenol-d21

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C14H22O |

|---|---|

Molecular Weight |

227.45 g/mol |

IUPAC Name |

2,3,5-trideuterio-4,6-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]phenol |

InChI |

InChI=1S/C14H22O/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h7-9,15H,1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3,7D,8D,9D |

InChI Key |

ICKWICRCANNIBI-HLTYWXIHSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O)[2H] |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)O)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,4-Di-tert-butylphenol-d21

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,4-Di-tert-butylphenol-d21, a deuterated analog of the widely used antioxidant 2,4-Di-tert-butylphenol (2,4-DTBP). This document is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who utilize stable isotope-labeled compounds for quantitative analysis.

Core Chemical Properties

Table 1: General and Physical Properties of this compound and its Non-deuterated Analog

| Property | This compound | 2,4-Di-tert-butylphenol (for reference) |

| Chemical Name | 2,4-bis(tert-butyl-d18)phenol-d3 | 2,4-Di-tert-butylphenol |

| Synonyms | 2,4-DTBP-d21 | 2,4-DTBP, 2,4-Bis(1,1-dimethylethyl)phenol |

| CAS Number | 1413431-25-0 | 96-76-4[1][2] |

| Molecular Formula | C₁₄HD₂₁O | C₁₄H₂₂O[1][2] |

| Molecular Weight | 227.45 g/mol | 206.33 g/mol [1][2] |

| Appearance | Not specified; likely a white to off-white solid | White to off-white solid[1] |

| Melting Point | Not specified | 54-59 °C[1] |

| Boiling Point | Not specified | 264 °C[1] |

| Solubility | Not specified | Soluble in organic solvents |

| Storage | Store at -20°C for long-term stability[2] | Store in a cool, dry, well-ventilated area[2] |

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, the data for the non-deuterated 2,4-Di-tert-butylphenol is provided as a reference. The mass spectrum of the deuterated compound will show a molecular ion peak at m/z 227.45, while the NMR spectra will lack signals corresponding to the deuterated positions.

Table 2: Spectroscopic Data for 2,4-Di-tert-butylphenol

| Spectroscopy | Data |

| ¹H NMR | Consistent with the structure of 2,4-Di-tert-butylphenol[2] |

| Mass Spectrum (MS) | Molecular Ion (M+) at m/z 206 |

Experimental Protocols

This compound is primarily used as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Below are generalized protocols for its use.

General Protocol for Use as an Internal Standard in GC-MS or LC-MS

A known amount of this compound is added to the sample at the beginning of the sample preparation process. The sample is then extracted, purified, and analyzed by GC-MS or LC-MS. The ratio of the peak area of the analyte (2,4-Di-tert-butylphenol) to the peak area of the internal standard (this compound) is used to calculate the concentration of the analyte in the original sample. This method corrects for variations in sample extraction, injection volume, and ionization efficiency.

Experimental Workflow for Quantitative Analysis using a Deuterated Internal Standard

Caption: Workflow for quantitative analysis using an internal standard.

Signaling Pathways

The non-deuterated form, 2,4-Di-tert-butylphenol, has been shown to be biologically active. It acts as an activator of the Retinoid X Receptor alpha (RXRα) and can induce apoptosis in cancer cells.

RXRα Activation Pathway

2,4-Di-tert-butylphenol can bind to and activate RXRα. RXRα forms heterodimers with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Activation of the PPARγ/RXRα heterodimer leads to the transcription of target genes involved in various cellular processes, including adipogenesis.

Signaling Pathway of RXRα Activation by 2,4-Di-tert-butylphenol

Caption: RXRα activation by 2,4-Di-tert-butylphenol.

Apoptosis Induction Pathway

2,4-Di-tert-butylphenol has been reported to induce apoptosis in cancer cells. This process is mediated through the upregulation of the tumor suppressor protein p53 and the activation of executioner caspases, such as caspase-7.

Proposed Apoptosis Induction Pathway by 2,4-Di-tert-butylphenol

Caption: Apoptosis induction by 2,4-Di-tert-butylphenol.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is intended for research use only. Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Disclaimer: This document is for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always refer to the SDS provided by the supplier before handling this chemical.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 2,4-Di-tert-butylphenol-d21

This technical guide provides a comprehensive overview of the synthesis of this compound, a deuterated isotopologue of the widely used antioxidant and chemical intermediate. Given the absence of a direct, published synthesis for the d21 variant, this document outlines a proposed synthetic pathway based on established methodologies for the non-deuterated compound and the preparation of deuterated precursors. The strategic incorporation of deuterium (B1214612) can offer significant advantages in metabolic studies, pharmacokinetic profiling, and as internal standards for mass spectrometry.

Proposed Synthetic Strategy

The synthesis of this compound can be approached via a Friedel-Crafts alkylation of a fully deuterated phenol (B47542) precursor with a deuterated alkylating agent. The proposed overall reaction is as follows:

Phenol-d6 + 2 Isobutylene-d8 → this compound

This strategy necessitates the preparation or acquisition of two key deuterated starting materials: Phenol-d6 and Isobutylene-d8.

Synthesis of Deuterated Precursors

Phenol-d6

Phenol-d6, where all six hydrogen atoms are replaced by deuterium, is a crucial starting material. It is commercially available from various suppliers. For researchers opting to synthesize it in-house, a common method is through hydrogen-deuterium (H-D) exchange reactions.

Method: Acid-Catalyzed H-D Exchange using a Polymer-Supported Acid

This method utilizes a reusable solid acid catalyst, simplifying product purification.

Experimental Protocol:

-

Catalyst Preparation: Dry Amberlyst-15 resin in a desiccator over sulfuric acid under high vacuum for 24 hours.

-

Reaction Setup: In a sealable, pressure-resistant vessel, dissolve phenol (2 mmol) in deuterium oxide (D₂O, 12 mL).

-

Catalyst Addition: Add the dried Amberlyst-15 resin (approximately 100 mg per 100 mg of phenol) to the solution under a nitrogen atmosphere.

-

Reaction: Seal the vessel and heat the mixture to 110°C for 24 hours in an oil bath, ensuring the exclusion of light.

-

Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove the Amberlyst-15 resin. The resin can be washed with a suitable solvent (e.g., methanol-d4) to recover any adsorbed product. The filtrate is then lyophilized to remove the D₂O, yielding Phenol-d6. Further purification, if necessary, can be achieved by recrystallization or sublimation.

| Parameter | Value | Reference |

| Reactant | Phenol | [1] |

| Deuterium Source | D₂O | [1] |

| Catalyst | Amberlyst-15 | [1] |

| Temperature | 110°C | [1] |

| Reaction Time | 24 hours | [1] |

| Deuteration Level | >98% (typically) |

Isobutylene-d8

Isobutylene-d8 serves as the deuterated alkylating agent. It can be conveniently prepared by the dehydration of commercially available tert-Butanol-d10.

Method: Dehydration of tert-Butanol-d10

This is a classic elimination reaction, typically catalyzed by a strong acid.

Experimental Protocol:

-

Apparatus Setup: Assemble a distillation apparatus. The reaction flask should be equipped with a dropping funnel and a thermometer. The receiving flask should be cooled in an ice bath to collect the volatile isobutylene-d8.

-

Catalyst: Place a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid, in the reaction flask and heat it to the reaction temperature (typically 100-150°C).

-

Reaction: Add tert-Butanol-d10 dropwise from the dropping funnel into the hot acid. The tert-Butanol-d10 will dehydrate upon contact, and the resulting Isobutylene-d8 gas will distill over.

-

Collection: The Isobutylene-d8 gas is passed through a condenser and collected in the cooled receiving flask. It can be used directly in the subsequent step or stored as a compressed gas.

| Parameter | Value | Reference |

| Reactant | tert-Butanol-d10 | [2][3] |

| Catalyst | Concentrated H₂SO₄ or H₃PO₄ | General Organic Chemistry Principles |

| Temperature | 100-150°C | General Organic Chemistry Principles |

| Product | Isobutylene-d8 | - |

| Expected Yield | High (often >90%) | Based on analogous non-deuterated reactions |

Synthesis of this compound

The core of the synthesis is the Friedel-Crafts alkylation of Phenol-d6 with Isobutylene-d8. This reaction is an electrophilic aromatic substitution where the tert-butyl carbocation, formed from isobutylene (B52900) in the presence of an acid catalyst, attacks the electron-rich deuterated phenol ring, primarily at the ortho and para positions.

Method: Friedel-Crafts Alkylation

Experimental Protocol:

-

Reaction Setup: In a three-necked flask equipped with a stirrer, a condenser, and a gas inlet tube, dissolve Phenol-d6 (1 molar equivalent) in a suitable solvent (e.g., a non-polar organic solvent like hexane (B92381) or the reaction can be run neat).

-

Catalyst Addition: Add a catalytic amount of a suitable acid catalyst. Common catalysts include sulfuric acid, triflic acid, or solid acids like zeolites. The choice of catalyst can influence the ratio of ortho to para substitution.

-

Alkylation: Bubble Isobutylene-d8 gas (at least 2 molar equivalents) through the stirred solution. The reaction temperature is typically maintained between 50°C and 100°C.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as GC-MS or TLC to determine the consumption of the starting material and the formation of the product.

-

Work-up: Once the reaction is complete, cool the mixture and quench it with water. Separate the organic layer, wash it with a dilute base solution to remove any unreacted phenol, and then with water until neutral.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization to yield pure this compound.

| Parameter | Proposed Value/Condition | Reference |

| Reactants | Phenol-d6, Isobutylene-d8 | - |

| Molar Ratio (Phenol:Isobutylene) | 1 : 2.0 - 2.4 | [4] |

| Catalyst | Sulfuric Acid, Zeolites, or Lewis Acids | [5] |

| Temperature | 50 - 100°C | General Friedel-Crafts Conditions |

| Pressure | Atmospheric or slightly elevated | [4] |

| Solvent | Hexane or Neat | General Friedel-Crafts Conditions |

Visualizations

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Mechanism of Friedel-Crafts Alkylation

Caption: Mechanism of the Friedel-Crafts alkylation of phenol.

Concluding Remarks

The synthesis of this compound is a feasible process that can be achieved through the well-established Friedel-Crafts alkylation reaction. The key to this synthesis is the use of deuterated precursors, namely Phenol-d6 and Isobutylene-d8, which can be either purchased from commercial sources or prepared through the straightforward methods outlined in this guide. The protocols provided herein are based on analogous reactions of non-deuterated compounds and should serve as a solid foundation for researchers and drug development professionals. Optimization of reaction conditions may be necessary to achieve high yields and purity of the final deuterated product. The use of modern analytical techniques such as NMR and mass spectrometry is essential to confirm the identity and isotopic purity of the synthesized compounds.

References

Characterization of Deuterated 2,4-Di-tert-butylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated 2,4-Di-tert-butylphenol (B135424). This isotopically labeled compound is a valuable tool for a range of scientific applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative mass spectrometry-based assays.

Introduction

2,4-Di-tert-butylphenol is a widely used antioxidant and stabilizer in various industries.[1] Its biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties, have also garnered significant interest in the field of drug discovery and development.[1] Deuterium-labeled 2,4-di-tert-butylphenol (d-2,4-DTBP) serves as a powerful analytical tool, enabling researchers to trace the metabolic fate of the parent compound and to achieve highly accurate quantification in complex biological matrices. This guide details the synthetic strategies for preparing d-2,4-DTBP and the analytical techniques for its thorough characterization.

Synthesis of Deuterated 2,4-Di-tert-butylphenol

The synthesis of deuterated 2,4-di-tert-butylphenol can be achieved through hydrogen-deuterium (H-D) exchange reactions on the aromatic ring of the unlabeled compound. An acid-catalyzed approach is a common and effective method for this transformation.

Experimental Protocol: Acid-Catalyzed H-D Exchange

This protocol outlines a general procedure for the deuteration of 2,4-di-tert-butylphenol using a strong acid catalyst in the presence of a deuterium (B1214612) source.

Materials:

-

2,4-Di-tert-butylphenol

-

Deuterated sulfuric acid (D₂SO₄) or a solid acid catalyst like Amberlyst 15

-

Deuterium oxide (D₂O)

-

Anhydrous diethyl ether or other suitable organic solvent

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2,4-di-tert-butylphenol in an excess of deuterium oxide.

-

Catalyst Addition: Carefully add a catalytic amount of deuterated sulfuric acid to the solution. Alternatively, a solid acid catalyst like Amberlyst 15 can be used for easier removal.

-

Reaction: Heat the mixture to reflux and stir for 24-48 hours. The progress of the deuteration can be monitored by taking small aliquots and analyzing them by ¹H NMR or GC-MS.

-

Workup: After the desired level of deuteration is achieved, cool the reaction mixture to room temperature. If a solid catalyst was used, filter it off.

-

Extraction: Transfer the mixture to a separatory funnel and extract the deuterated product with diethyl ether.

-

Washing: Wash the organic layer with D₂O to remove any remaining acid catalyst.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: The resulting crude deuterated 2,4-di-tert-butylphenol can be further purified by column chromatography or recrystallization to obtain the final product of high isotopic purity.

Characterization of Deuterated 2,4-Di-tert-butylphenol

Thorough characterization is essential to confirm the identity, purity, and extent of deuteration of the synthesized compound. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the molecular structure and the positions of deuterium incorporation. Both ¹H and ²H NMR can be utilized.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of deuterated 2,4-di-tert-butylphenol, the signals corresponding to the aromatic protons will be significantly diminished or absent, depending on the efficiency of the H-D exchange. The integration of the remaining proton signals relative to the non-deuterated tert-butyl signals provides a quantitative measure of the degree of deuteration.

²H NMR Spectroscopy: A ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions where deuterium has been incorporated.

Expected ¹H NMR Spectral Data:

| Protons | Non-Deuterated Chemical Shift (δ, ppm) | Expected Deuterated Chemical Shift (δ, ppm) | Expected Multiplicity |

| tert-Butyl (C4) | ~1.3 | ~1.3 | Singlet |

| tert-Butyl (C2) | ~1.4 | ~1.4 | Singlet |

| OH | ~4.9 | ~4.9 (or absent with D₂O exchange) | Broad Singlet |

| Aromatic H | ~6.7-7.2 | Significantly reduced or absent | Multiplet |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the deuterated compound and to assess the isotopic distribution. Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly used technique for the analysis of volatile and semi-volatile compounds like 2,4-di-tert-butylphenol.

Expected Mass Spectral Data:

The molecular weight of non-deuterated 2,4-di-tert-butylphenol is 206.32 g/mol .[2][3] The mass of the deuterated analogue will increase by the number of deuterium atoms incorporated. For a fully deuterated aromatic ring and hydroxyl group (d4), the expected molecular weight would be approximately 210.34 g/mol . The mass spectrum will show a shift in the molecular ion peak (M⁺) corresponding to the mass of the deuterated compound. The fragmentation pattern can also provide information about the location of the deuterium labels. A commercially available standard, 2,4-Di-tert-butylphenol-d21, has all hydrogens except the hydroxyl proton replaced by deuterium.[4]

| Ion | Non-Deuterated m/z | Expected d4-Deuterated m/z | Expected d21-Deuterated m/z |

| [M]⁺ | 206 | 210 | 227 |

| [M-CH₃]⁺ | 191 | 195 | 209 |

Note: The expected m/z values are for the monoisotopic masses.

Experimental Protocol: GC-MS Analysis

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

-

Capillary column suitable for phenol (B47542) analysis (e.g., HP-5ms).

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Flow Rate: 1 mL/min

-

Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-400

Sample Preparation:

Dissolve a small amount of the deuterated 2,4-di-tert-butylphenol in a suitable volatile solvent such as dichloromethane (B109758) or methanol.

Applications in Research and Drug Development

Deuterated 2,4-di-tert-butylphenol is a critical tool for various applications:

-

Metabolic Studies: By administering the deuterated compound, researchers can track its metabolic pathways and identify its metabolites using mass spectrometry. The deuterium label provides a distinct mass signature that allows for easy differentiation from endogenous compounds.

-

Pharmacokinetic (PK) Studies: d-2,4-DTBP can be used to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the parent compound.

-

Internal Standard for Quantitative Analysis: Due to its similar chemical and physical properties to the non-deuterated form, d-2,4-DTBP is an ideal internal standard for isotope dilution mass spectrometry. This technique allows for highly accurate and precise quantification of 2,4-di-tert-butylphenol in complex biological samples such as plasma, urine, and tissue homogenates.

Conclusion

The synthesis and characterization of deuterated 2,4-di-tert-butylphenol are crucial for advancing research in areas where the parent compound shows significant biological activity. This guide provides the fundamental protocols and expected analytical data to aid researchers in the preparation and validation of this important analytical standard. The use of deuterated internal standards is a cornerstone of modern bioanalytical chemistry, enabling robust and reliable data for drug development and other scientific investigations.

References

An In-Depth Technical Guide to 2,4-Di-tert-butylphenol-d21

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Di-tert-butylphenol (B135424) (2,4-DTBP) is an alkylated phenolic compound with significant industrial and biological relevance. It is widely used as an intermediate in the synthesis of antioxidants, such as tris(2,4-di-tert-butylphenyl)phosphite, and UV stabilizers for plastics.[1][2] Beyond its industrial applications, 2,4-DTBP is a naturally occurring secondary metabolite found in a vast array of organisms, including bacteria, fungi, and plants, where it exhibits antioxidant, anti-inflammatory, and antimicrobial properties.[3][4][5]

In the realm of drug development and biomedical research, 2,4-DTBP has been identified as an orally active activator of the Retinoid X Receptor alpha (RXRα), a key regulator of various physiological processes, which may allow it to induce apoptosis in tumor cells.[6] Its deuterated isotopologue, 2,4-Di-tert-butylphenol-d21 (2,4-DTBP-d21) , serves as a critical tool for researchers. As a stable isotope-labeled internal standard, it is indispensable for accurate and precise quantification of 2,4-DTBP in complex biological and environmental matrices using mass spectrometry-based techniques like GC-MS and LC-MS.[6] This guide provides core technical information, properties, and experimental considerations for the use of this compound.

Chemical and Physical Properties

The fundamental properties of this compound and its non-deuterated analogue are summarized below. The deuterated version maintains nearly identical physical properties to the parent compound but is distinguished by its higher molecular weight.

| Property | This compound | 2,4-Di-tert-butylphenol (Unlabeled) |

| CAS Number | 1413431-25-0[7][8][9] | 96-76-4[1][8][10] |

| Molecular Formula | C₁₄HD₂₁O[7] | C₁₄H₂₂O[1][10] |

| Molecular Weight | 227.45 g/mol [7] | 206.33 g/mol [1] |

| Synonyms | 2,4-Bis[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2,3,5-d3-ol[7][8] | 2,4-Bis(1,1-dimethylethyl)phenol |

| Appearance | Neat Solid/Liquid[7] | White Crystalline Solid[1] |

| Melting Point | Not specified | 53-56 °C[2] |

| Boiling Point | Not specified | 264-265 °C[1][2] |

| Solubility in Water | Not specified | 33 mg/L (at 25°C)[1] |

Safety and Handling

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | GHS05: Corrosive[1] | Warning | H315: Causes skin irritation[1] |

| Serious Eye Damage | GHS05: Corrosive[1] | Danger | H318: Causes serious eye damage[1] |

| Hazardous to the Aquatic Environment | GHS09: Environmental Hazard[1] | Warning | H410: Very toxic to aquatic life with long lasting effects[1] |

Experimental Protocols and Applications

The primary application of 2,4-DTBP-d21 is as an internal standard for quantitative analysis. Below is a representative methodology for its use in quantifying the parent compound in a sample matrix.

Protocol: Quantification of 2,4-DTBP using GC-MS with a 2,4-DTBP-d21 Internal Standard

This protocol outlines a general procedure for the determination of 2,4-DTBP in food or environmental samples.

1. Sample Preparation and Extraction:

-

Homogenize 5-10 g of the solid sample material.

-

Spike the homogenate with a known concentration of 2,4-DTBP-d21 solution (e.g., 100 ng/mL in methanol) to serve as the internal standard.

-

Perform extraction using an appropriate method. A steam distillation technique or liquid-liquid extraction with a solvent like dichloromethane (B109758) can be effective.[11]

-

Concentrate the organic extract under a gentle stream of nitrogen.

-

Reconstitute the final residue in a suitable solvent (e.g., isohexane or ethyl acetate) for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

-

Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS).[12]

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

-

Injection Mode: Splitless injection.

-

Carrier Gas: Helium.

-

Temperature Program:

- Initial temperature: 60°C, hold for 1 minute.

- Ramp: 10°C/min to 280°C.

- Hold: 5 minutes at 280°C.

-

Mass Spectrometer Mode: Electron Ionization (EI) with Selected Ion Monitoring (SIM).[11]

-

Ions to Monitor (Example m/z values):

- 2,4-DTBP (Unlabeled): Quantifier ion (e.g., m/z 191), Qualifier ions (e.g., m/z 206).

- 2,4-DTBP-d21 (Internal Standard): Quantifier ion (e.g., m/z 212, corresponding to the loss of a deuterated methyl group), Qualifier ions (e.g., m/z 227). (Note: Exact m/z values should be confirmed by analyzing the pure standards).

3. Calibration and Quantification:

-

Prepare a series of calibration standards containing known concentrations of unlabeled 2,4-DTBP.

-

Spike each calibration standard with the same fixed concentration of 2,4-DTBP-d21 internal standard as used in the samples.

-

Analyze the standards by GC-MS and generate a calibration curve by plotting the peak area ratio (Area of 2,4-DTBP / Area of 2,4-DTBP-d21) against the concentration of 2,4-DTBP.

-

Calculate the concentration of 2,4-DTBP in the unknown samples using the regression equation from the calibration curve.

References

- 1. 2,4-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]

- 2. 2,4-Di-tert-butylphenol | 96-76-4 [chemicalbook.com]

- 3. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound (>90%) | CymitQuimica [cymitquimica.com]

- 8. This compound (>90%) | LGC Standards [lgcstandards.com]

- 9. This compound (>90%) | LGC Standards [lgcstandards.com]

- 10. 2,4-Di-tert-butylphenol [webbook.nist.gov]

- 11. [Determination of 2,4,6-tri-tert-butylphenol and related compounds in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2,4-di-tert-butylphenol - analysis - Analytice [analytice.com]

The Ubiquitous Phenol: An In-depth Technical Guide to the Natural Occurrence of 2,4-Di-tert-butylphenol

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the natural occurrence of 2,4-Di-tert-butylphenol (2,4-DTBP), a phenolic compound with a surprisingly widespread distribution across the biological kingdoms. This document collates quantitative data, details common experimental protocols for its identification and quantification, and visualizes its known biological signaling pathways.

Natural Occurrence of 2,4-Di-tert-butylphenol

2,4-Di-tert-butylphenol (2,4-DTBP) is a lipophilic phenolic compound that has been identified as a secondary metabolite in a vast array of organisms, ranging from bacteria and fungi to plants and animals.[1][2][3][4] Its presence as a natural product is intriguing, given its well-documented antioxidant, anti-inflammatory, antifungal, and insecticidal properties.[5][6]

Occurrence in Microorganisms

2,4-DTBP has been isolated from various bacterial and fungal species. In bacteria, it has been identified in both Gram-positive and Gram-negative strains, including species of Bacillus, Streptomyces, and Pseudomonas.[7][8][9] Endophytic fungi, which reside within plant tissues, are also a notable source of this compound, with species like Fusarium oxysporum and Daldinia eschscholtzii reported to produce it.[2]

Occurrence in Plants

The compound is widely distributed in the plant kingdom, from algae to angiosperms. It has been detected in various plant tissues, including leaves, bark, roots, and essential oils.[2]

Occurrence in Animals

The natural occurrence of 2,4-DTBP extends to the animal kingdom, where it has been identified in marine organisms such as sponges and in insects.[2]

Quantitative Data on 2,4-Di-tert-butylphenol Occurrence

The concentration of 2,4-DTBP in natural sources can vary significantly. The following tables summarize the quantitative data reported in the literature.

| Source Organism/Sample | Tissue/Extract | Concentration/Relative Abundance | Reference |

| Parkia javanica (Lamk.) Merr. | Bark (Methanolic Extract Fraction 1) | 50.74% (Area) | [10] |

| Parkia javanica (Lamk.) Merr. | Bark (Methanolic Extract Fraction 2) | 21.28% (Area) | [10] |

| Amaranthus hypochondriacus | Leaves (Hexane Extract) | 17.40% (Relative Concentration) | [11] |

| Bast Fibers (Apocynum venetum) | Liposoluble Extract | 1.34% | [12] |

| Bast Fibers (Various) | Liposoluble Extract | 0.89 - 1.34% | [12] |

| Vegetables | 1.4 - 10.6 ng/g | [13][14] | |

| Meat | 2.7 - 26.4 ng/g | [13][14] | |

| Fish (Muscle) | tr - 21.6 ng/g | [13][14] | |

| Human Serum | 2.20 - 3.33 ng/mL | [15] |

Experimental Protocols

The identification and quantification of 2,4-DTBP from natural sources typically involve a combination of chromatographic and spectroscopic techniques.

Extraction and Isolation

A general workflow for the extraction and isolation of 2,4-DTBP from a natural source is depicted below. The process typically begins with solvent extraction, followed by chromatographic separation to purify the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like 2,4-DTBP.

-

Sample Preparation: Crude extracts or isolated fractions are often derivatized (e.g., silylation) to increase volatility.

-

Gas Chromatography:

-

Column: Typically a non-polar or medium-polarity capillary column, such as a 5% diphenyl/95% dimethyl polysiloxane column (e.g., Elite-5MS).[10]

-

Injector: Splitless or split mode injection at a temperature of around 250-280°C.[10][16]

-

Oven Temperature Program: A temperature gradient is used to separate compounds, for example, starting at 50°C and ramping up to 300°C.[16]

-

Carrier Gas: Helium is commonly used as the carrier gas.[10][16]

-

-

Mass Spectrometry:

-

Ionization: Electron ionization (EI) is typically used.

-

Detection: The mass spectrometer is operated in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.[13] The mass spectrum of 2,4-DTBP shows a characteristic molecular ion peak [M]+ at m/z 206 and a protonated molecular ion peak [M+H]+ at m/z 207.[11]

-

High-Performance Liquid Chromatography (HPLC)

HPLC is used for both the purification and quantification of 2,4-DTBP.

-

Column: A reverse-phase column, such as a C18 column, is commonly employed.[11][17]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with a small amount of acid (e.g., phosphoric acid or formic acid) is used.[17][18] An isocratic mobile phase of acetonitrile and water (e.g., 70:30) can be effective.[11]

-

Detection: UV detection at around 278 nm is suitable for 2,4-DTBP.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for the structural elucidation of isolated compounds.

-

¹H NMR: The ¹H NMR spectrum of 2,4-DTBP in CDCl₃ typically shows signals for the two tert-butyl groups and the aromatic protons.[19][20]

-

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Signaling Pathways and Biological Activities

2,4-DTBP has been shown to interact with specific biological pathways, leading to a range of effects.

Activation of Retinoid X Receptor Alpha (RXRα)

2,4-DTBP is an agonist for the Retinoid X Receptor alpha (RXRα), a nuclear receptor that plays a key role in regulating gene expression involved in various physiological processes.[7][21][22][23][24] It can activate the RXRα subtype in heterodimers with other nuclear receptors like LXRα, PPARγ, and the thyroid hormone receptor β.[21][23] This activation can lead to downstream effects such as increased adipogenesis.[7][22]

Interaction with Insect Odorant Receptors

2,4-DTBP has been identified as a novel agonist for insect odorant receptors (ORs).[1][25] It specifically interacts with the Orco (odorant receptor coreceptor) subunit, which is highly conserved across many insect species.[1][25][26] This interaction triggers an electrical signal in the insect's nervous system, influencing its behavior, which suggests potential applications in pest control.[1][25] The EC₅₀ value for the activation of the Orco homomeric channel by 2,4-DTBP has been reported to be 13.4 ± 3.0 μM.[1][25]

Antioxidant Mechanism

The antioxidant activity of 2,4-DTBP is attributed to its phenolic structure. The hydroxyl group on the aromatic ring can donate a hydrogen atom to scavenge free radicals, thereby terminating radical chain reactions.[5] The two bulky tert-butyl groups sterically hinder the hydroxyl group, which can influence its reactivity and stability.[5]

Conclusion

2,4-Di-tert-butylphenol is a naturally occurring compound with a remarkable prevalence across diverse biological taxa. Its presence in various organisms, coupled with its demonstrated bioactivities, makes it a subject of significant interest for researchers in natural product chemistry, pharmacology, and drug development. The standardized experimental protocols outlined in this guide provide a framework for the consistent identification and quantification of 2,4-DTBP, facilitating further research into its biosynthesis, ecological roles, and potential therapeutic applications. The elucidation of its interactions with key signaling pathways, such as the RXRα and insect odorant receptor pathways, opens new avenues for exploring its potential as a lead compound in drug discovery and as a tool for developing novel pest management strategies. Further investigation into the natural biosynthesis of 2,4-DTBP and its ecological functions will undoubtedly provide deeper insights into the chemical intricacies of the natural world.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs | Semantic Scholar [semanticscholar.org]

- 5. Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol [vinatiorganics.com]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. ijat-aatsea.com [ijat-aatsea.com]

- 9. researchgate.net [researchgate.net]

- 10. Identification of 2,4-Di-tert-butylphenol (2,4-DTBP) as the Major Contributor of Anti-colon cancer Activity of Active Chromatographic Fraction of Parkia javanica (Lamk.) Merr. Bark Extract – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 11. ijpsr.com [ijpsr.com]

- 12. mdpi.com [mdpi.com]

- 13. [Determination of 2,4,6-tri-tert-butylphenol and related compounds in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. diva-portal.org [diva-portal.org]

- 16. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]

- 17. Separation of 2,4-Di-tert-butylphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. 2,4-Di-tert-butylphenol(96-76-4) 1H NMR [m.chemicalbook.com]

- 20. dev.spectrabase.com [dev.spectrabase.com]

- 21. medchemexpress.com [medchemexpress.com]

- 22. 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. medchemexpress.com [medchemexpress.com]

- 24. researchgate.net [researchgate.net]

- 25. Identification of 2,4-Di- tert-butylphenol as a Novel Agonist for Insect Odorant Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activities of 2,4-Di-tert-butylphenol and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Di-tert-butylphenol (2,4-DTBP), a lipophilic phenolic compound, and its structural analogs have emerged as significant molecules of interest in biomedical and pharmaceutical research. Naturally occurring in a wide array of organisms, including bacteria, fungi, and plants, these compounds exhibit a broad spectrum of biological activities.[1][2] This technical guide provides an in-depth overview of the core biological functions of 2,4-DTBP and its analogs, with a focus on their antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows to serve as a comprehensive resource for ongoing research and development.

Antioxidant Activity

The antioxidant capacity of 2,4-DTBP is a cornerstone of its diverse biological functions, attributed to the steric hindrance provided by the tert-butyl groups, which stabilizes the phenoxyl radical formed during free radical scavenging.[3] This activity has been quantified using various in vitro assays.

Quantitative Antioxidant Data

The following table summarizes the 50% inhibitory concentration (IC50) values for the antioxidant activity of 2,4-DTBP and its analog, butylated hydroxytoluene (BHT), a well-known antioxidant containing a similar structural motif.

| Compound | Assay | IC50 Value | Source(s) |

| 2,4-Di-tert-butylphenol | DPPH Radical Scavenging | 60 µg/mL | [2] |

| 2,4-Di-tert-butylphenol | ABTS Radical Scavenging | 17 µg/mL | [2] |

| 2,4-Di-tert-butylphenol | Metal Chelating | 20 µg/mL | [2] |

| Butylated Hydroxytoluene (BHT) | General Antioxidant Activity | Approx. 2x more potent than 2,4-DTBP | [3] |

Experimental Protocols for Antioxidant Assays

This assay quantifies the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

-

Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol.[2]

-

Sample Preparation : Dissolve 2,4-DTBP in a suitable solvent to create a stock solution, from which serial dilutions (e.g., 10, 50, 100, 500, and 1000 µg/mL) are made.[2]

-

Reaction Mixture : Add 500 µL of the DPPH solution to 2.5 mL of each sample concentration.[2]

-

Incubation : Vigorously agitate the mixture and incubate for 30 minutes at room temperature in the dark.[2]

-

Measurement : Measure the absorbance of the solution at 517 nm using a spectrophotometer. A control is prepared using the solvent instead of the antioxidant solution.[4]

-

Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A₀ - A₁) / A₀] x 100 Where A₀ is the absorbance of the control, and A₁ is the absorbance of the sample.[2] The IC50 value is determined by plotting the percentage of inhibition against the concentration.

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

-

Reagent Preparation : Generate ABTS•+ by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate in the dark for 12-16 hours at room temperature. Dilute the resulting solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.[4]

-

Sample Preparation : Prepare various concentrations of 2,4-DTBP (e.g., 10, 50, 100, 500, and 1000 µg/mL).[2]

-

Reaction Mixture : Add 20 µL of the sample to 2 mL of the diluted ABTS•+ solution.[2]

-

Incubation : Incubate the mixture for 30 minutes in the dark.[2]

-

Measurement : Measure the absorbance at 734 nm.[2]

-

Calculation : The percentage of scavenging is calculated using the same formula as for the DPPH assay. The IC50 value is determined from the concentration-response curve.

Anti-inflammatory Activity

2,4-DTBP demonstrates significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. It has been shown to reduce the production of pro-inflammatory mediators in macrophage cell lines.[5]

Mechanism of Action

The anti-inflammatory effects of 2,4-DTBP are largely attributed to its ability to suppress the activation of mononuclear phagocytes (monocytes and macrophages) when stimulated by agents like lipopolysaccharide (LPS), an endotoxin (B1171834) from Gram-negative bacteria.[3][5] This suppression leads to a decrease in the expression and secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β.[5]

Experimental Protocol for Anti-inflammatory Assay in RAW 264.7 Macrophages

-

Cell Culture : Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.[6]

-

Cell Viability (MTT Assay) : Plate cells in a 96-well plate. Treat with various concentrations of 2,4-DTBP for 24 hours to determine non-cytotoxic concentrations. Add MTT solution (0.5 mg/mL), incubate for 3-4 hours, then add a solubilizing agent (e.g., DMSO). Measure absorbance at 570 nm.[7]

-

Inflammatory Stimulation : Pre-treat RAW 264.7 cells with non-cytotoxic concentrations of 2,4-DTBP for 1 hour. Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 18-24 hours).[7]

-

Nitric Oxide (NO) Measurement (Griess Assay) : Collect the cell culture supernatant. Mix the supernatant with Griess reagent and measure the absorbance at 540 nm to quantify nitrite, a stable product of NO.[7]

-

Cytokine Measurement (ELISA) : Quantify the levels of TNF-α and IL-6 in the cell culture supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[7]

-

Gene Expression Analysis (RT-qPCR) : Isolate total RNA from the cells, synthesize cDNA, and perform quantitative real-time PCR (RT-qPCR) to measure the mRNA expression levels of Tnf-α, Il-6, Il-1β, iNOS, and Cox-2.[6]

Anticancer Activity

2,4-DTBP has demonstrated significant cytotoxic and pro-apoptotic effects against various cancer cell lines, making it a compound of interest for oncology research.

Quantitative Anticancer Data

The following table presents the IC50 values of 2,4-DTBP against several human cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 Value | Source(s) |

| 2,4-Di-tert-butylphenol | HeLa | Cervical Cancer | 10 µg/mL | [3][8] |

| 2,4-Di-tert-butylphenol | MCF-7 | Breast Cancer | 11.0 µg/mL | [9] |

| 2,4-Di-tert-butylphenol | HCT116 | Colon Cancer | 16.25 µg/mL (24h) | [10] |

| 2,4-Di-tert-butylphenol | SW480 | Colon Cancer | 35 µg/mL (24h) | [10] |

| 2,4-Di-tert-butylphenol | HT-29 | Colon Cancer | 88% inhibition at 1 mg/mL | [11] |

Mechanism of Action: Induction of Apoptosis

2,4-DTBP induces apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. This involves the upregulation of the tumor suppressor protein p53.[5][8] Activated p53 can transcriptionally activate pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. Concurrently, 2,4-DTBP has been shown to down-regulate anti-apoptotic proteins such as Bcl-2 and Survivin.[12] This shifts the Bax/Bcl-2 ratio in favor of apoptosis. The release of cytochrome c activates a cascade of caspases, including initiator caspase-9 and executioner caspase-3 and -7, which ultimately leads to programmed cell death.[5][8][13]

Experimental Protocol for Anticancer and Apoptosis Assays

-

Cell Seeding : Seed cancer cells (e.g., MCF-7, HeLa, HCT116) in a 96-well plate at a suitable density and allow them to adhere overnight.[14]

-

Treatment : Treat the cells with a range of concentrations of 2,4-DTBP for 24, 48, or 72 hours.[10]

-

MTT Addition : Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[12]

-

Formazan (B1609692) Solubilization : Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measurement : Read the absorbance at 570 nm.[12]

-

IC50 Calculation : Calculate the IC50 value, the concentration that inhibits cell growth by 50% compared to untreated control cells.[14]

-

Cell Treatment : Treat cancer cells with the predetermined IC50 concentration of 2,4-DTBP for a specified time (e.g., 24 hours).

-

Cell Harvesting : Harvest both adherent and floating cells and wash with cold PBS.

-

Staining : Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.[12]

-

Flow Cytometry : Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[12]

Antimicrobial Activity

2,4-DTBP and its analogs exhibit broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.

Quantitative Antimicrobial Data

The following table lists the Minimum Inhibitory Concentration (MIC) values of 2,4-DTBP and its analog 3,5-DTBP against selected microorganisms.

| Compound | Microorganism | Type | MIC (µg/mL) | Source(s) |

| 2,4-Di-tert-butylphenol | Staphylococcus aureus ATCC 29213 | Gram-positive Bacteria | 0.78 | [15] |

| 2,4-Di-tert-butylphenol | Escherichia coli ATCC 25922 | Gram-negative Bacteria | 50 | [15] |

| 2,4-Di-tert-butylphenol | Pseudomonas aeruginosa MTCC 741 | Gram-negative Bacteria | 31.25 | [11][15] |

| 2,4-Di-tert-butylphenol | Cutibacterium acnes | Gram-positive Bacteria | 16 | [16] |

| 3,5-Di-tert-butylphenol | Staphylococcus epidermidis | Gram-positive Bacteria | 16 | [1] |

| 3,5-Di-tert-butylphenol | Candida albicans | Fungus | 100 | [1] |

Experimental Protocol for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Inoculum Preparation : Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[9]

-

Serial Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of 2,4-DTBP in the broth.

-

Inoculation : Add the standardized microbial suspension to each well. Include a positive control (microorganism, no compound) and a negative control (broth only).[9]

-

Incubation : Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.[15]

-

MIC Determination : The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[11][15] A growth indicator like resazurin (B115843) can be added to aid visualization.[16]

Conclusion

2,4-Di-tert-butylphenol and its analogs represent a versatile class of bioactive compounds with significant therapeutic potential. Their well-documented antioxidant, anti-inflammatory, anticancer, and antimicrobial activities warrant further investigation. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore the mechanisms of action and potential applications of these compounds in drug discovery and development. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and the elucidation of additional molecular targets to fully realize their clinical utility.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ijat-aatsea.com [ijat-aatsea.com]

- 3. Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol [vinatiorganics.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diethyl Blechnic Exhibits Anti-Inflammatory and Antioxidative Activity via the TLR4/MyD88 Signaling Pathway in LPS-Stimulated RAW264.7 Cells [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. 2,4-Di-Tert-Butylphenol Isolated From an Endophytic Fungus, Daldinia eschscholtzii, Reduces Virulence and Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of 2,4-Di-tert-butylphenol (2,4-DTBP) as the Major Contributor of Anti-colon cancer Activity of Active Chromatographic Fraction of Parkia javanica (Lamk.) Merr. Bark Extract – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 11. Frontiers | 2,4-Di-tert-butylphenol from Endophytic Fungi Fusarium oxysporum attenuates the growth of multidrug-resistant pathogens [frontiersin.org]

- 12. Targeted inhibition of colorectal cancer proliferation: The dual‐modulatory role of 2,4‐DTBP on anti‐apoptotic Bcl‐2 and Survivin proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.ekb.eg [journals.ekb.eg]

- 15. 2,4-Di-tert-butylphenol from Endophytic Fungi Fusarium oxysporum attenuates the growth of multidrug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Weight of 2,4-Di-tert-butylphenol-d21

This technical guide provides a comprehensive overview of the molecular weight of 2,4-Di-tert-butylphenol-d21, a deuterated isotopologue of 2,4-Di-tert-butylphenol. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols for molecular weight determination, and conceptual diagrams to illustrate relevant biological and analytical processes.

Quantitative Data Summary

The molecular weights of 2,4-Di-tert-butylphenol and its deuterated form are fundamental parameters for a range of experimental applications, including quantitative mass spectrometry and metabolic stability assays. The table below summarizes these key quantitative data points.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) |

| 2,4-Di-tert-butylphenol | C₁₄H₂₂O | 206.32[1][2][3][4][5][6] |

| This compound | C₁₄HD₂₁O | 227.45[7] |

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The precise determination of the molecular weight of small molecules such as this compound is routinely achieved using mass spectrometry (MS). This technique measures the mass-to-charge ratio (m/z) of ionized molecules.[8] Below is a generalized protocol for this analysis using Electrospray Ionization (ESI) Mass Spectrometry.

Objective: To accurately determine the molecular weight of this compound.

Materials:

-

This compound sample

-

High-purity solvent (e.g., methanol (B129727) or acetonitrile)

-

Volatile acid (e.g., formic acid)

-

Mass spectrometer with an ESI source (e.g., Quadrupole, Time-of-Flight (TOF), or Ion Trap)[9]

-

Calibration standard with a known mass

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample (typically in the range of 1-10 µg/mL) using a high-purity solvent.

-

To promote ionization, add a small amount of volatile acid (e.g., 0.1% formic acid) to the sample solution.

-

-

Instrument Calibration:

-

Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.[8] This step is critical for obtaining precise measurements.

-

-

Ionization:

-

Mass Analysis:

-

The generated ions are guided by ion optics into the mass analyzer.[9]

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

-

Detection and Data Analysis:

-

The separated ions are detected, and a mass spectrum is generated, which plots ion intensity against the m/z ratio.

-

For a small molecule like this compound, the spectrum will typically show a prominent peak corresponding to the protonated molecule, [M+H]⁺.

-

The molecular weight (M) is calculated by subtracting the mass of a proton (~1.007 Da) from the measured m/z value of this peak.

-

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to 2,4-Di-tert-butylphenol and the experimental workflow for its analysis.

References

- 1. scbt.com [scbt.com]

- 2. 2,4-Di-tert-butylphenol [webbook.nist.gov]

- 3. 2,4-Di-tert-butylphenol [webbook.nist.gov]

- 4. 2,4-Di-tert-butylphenol | 96-76-4 [chemicalbook.com]

- 5. 2,4-Di-tert-butylphenol | C14H22O | CID 7311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4-di-tert-butyl phenol, 96-76-4 [thegoodscentscompany.com]

- 7. This compound (>90%) | LGC Standards [lgcstandards.com]

- 8. benchchem.com [benchchem.com]

- 9. How to Determine the Molecular Weight of Protein? - Creative Proteomics [creative-proteomics.com]

Navigating the Physicochemical Landscape of 2,4-Di-tert-butylphenol-d21: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Solubility Profile

The solubility of a compound is a critical parameter in drug development and various research applications, influencing bioavailability, formulation, and experimental design. The following table summarizes the known solubility of 2,4-Di-tert-butylphenol. It is anticipated that 2,4-Di-tert-butylphenol-d21 will exhibit a very similar solubility profile.

| Solvent | Quantitative Solubility | Qualitative Solubility |

| Water | 35 mg/L at 25 °C[1][2][3]; 0.033 g/L at 25 °C[4] | Insoluble[2] |

| Methanol | 100 mg/mL | - |

| Alcohol | - | Soluble[2] |

| Carbon Tetrachloride | - | Slightly soluble[1] |

| Alkali | - | Insoluble[1] |

| Organic Solvents (general) | - | Generally soluble |

Experimental Protocol: Solubility Determination

While specific experimental protocols for determining the solubility of this compound were not found, a standard and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method . This method is recommended by organizations such as the OECD (Guideline 105).

Principle: A surplus of the solid compound is equilibrated with a specific solvent at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined by a suitable analytical method.

Apparatus:

-

Constant temperature bath or shaker.

-

Analytical balance.

-

Appropriate flasks with stoppers.

-

Centrifuge.

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer).

Procedure:

-

Preparation: An excess amount of this compound is added to a known volume of the solvent in a flask.

-

Equilibration: The flask is sealed and agitated in a constant temperature bath (e.g., 25 °C) for a sufficient period to reach equilibrium. A preliminary study should be conducted to determine the time required to reach equilibrium (e.g., 24, 48, and 72 hours).

-

Phase Separation: After equilibration, the suspension is allowed to stand to let the undissolved solid settle. Centrifugation is then used to separate the solid phase from the liquid phase completely.

-

Sampling and Dilution: A clear aliquot of the supernatant (the saturated solution) is carefully removed. This aliquot is then diluted with a suitable solvent to a concentration within the working range of the analytical method.

-

Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method. A calibration curve prepared with known concentrations of the compound is used for quantification.

-

Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor. The experiment should be repeated at least in triplicate to ensure the reliability of the results.

Biological Activity and Signaling Pathway

2,4-Di-tert-butylphenol has been identified as an orally active Retinoid X Receptor alpha (RXRα) activator.[5][6] RXRα is a nuclear receptor that forms heterodimers with other nuclear receptors, such as Liver X Receptors (LXRs) and Peroxisome Proliferator-Activated Receptors (PPARs), to regulate gene expression involved in various physiological processes. The activation of RXRα by ligands like 2,4-Di-tert-butylphenol can influence metabolic pathways, inflammation, and cellular proliferation and differentiation.

Below is a diagram illustrating the general signaling pathway involving RXRα activation.

References

- 1. 2,4-Di-tert-butylphenol | C14H22O | CID 7311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-di-tert-butyl phenol, 96-76-4 [thegoodscentscompany.com]

- 3. Human Metabolome Database: Showing metabocard for 2,4-Di-tert-butylphenol (HMDB0013816) [hmdb.ca]

- 4. 2,4-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Isotopic Labeling of Phenolic Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, techniques, and applications of isotopic labeling of phenolic compounds. It is designed to serve as a technical resource for researchers and professionals involved in drug discovery, metabolomics, and the broader life sciences.

Introduction to Isotopic Labeling

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules, elucidate biosynthetic pathways, and quantify compounds in complex mixtures.[1][2] By replacing one or more atoms in a phenolic compound with their corresponding heavier stable or radioactive isotopes, researchers can "tag" and follow these molecules through biological systems or chemical reactions.[1] This approach is critical in pharmaceutical and agrochemical development, fundamental biology, and medical imaging.[3][4]

The most commonly used isotopes in the study of phenolic compounds include:

-

Stable Isotopes: Deuterium (B1214612) (²H or D), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Oxygen-18 (¹⁸O). These non-radioactive isotopes are detected based on their mass differences using mass spectrometry (MS) or their unique nuclear spin properties in nuclear magnetic resonance (NMR) spectroscopy.[1][2]

-

Radioactive Isotopes (Radionuclides): Carbon-11 (¹¹C) and Carbon-14 (¹⁴C). These isotopes are unstable and emit radiation that can be detected, making them ideal for highly sensitive applications like medical imaging and metabolic tracing.[3][5]

Core Labeling Techniques and Methodologies

The incorporation of isotopes into phenolic compounds can be achieved through two primary strategies: biosynthetic methods and chemical synthesis.

Biosynthetic (In Vivo) Labeling

This approach leverages the natural metabolic machinery of plants or microorganisms to incorporate labeled precursors into complex natural products like polyphenols.

-

¹³CO₂ Labeling: Plants can be grown in an atmosphere enriched with ¹³CO₂, leading to the systemic labeling of all carbon-containing metabolites, including phenolic compounds.[6] This method is effective for producing highly enriched compounds without complex organic synthesis.[6] For instance, growing parsley, spinach, and peppermint under a ¹³CO₂ atmosphere has resulted in polyphenols with a labeling degree higher than 90 atom% ¹³C.[6]

-

Labeled Precursor Feeding: Specific metabolic pathways can be probed by feeding organisms with isotopically labeled precursors. For example, L-phenyl-[¹³C₆]-alanine can be introduced to grape berries in situ to trace the biosynthesis of phenolic compounds like flavonols and anthocyanins.[7]

Chemical Synthesis

Chemical synthesis offers precise control over the position of the isotopic label (site-specificity), which is often crucial for mechanistic studies and the development of internal standards for quantitative analysis.[3][4]

-

Core Carbon Labeling ([5+1] Cyclization): A novel method allows for the rapid incorporation of carbon isotopes (¹¹C, ¹³C, or ¹⁴C) into the central ipso-carbon of the phenol (B47542) ring.[3][4][8] This strategy involves the reaction of a 1,5-dibromo-1,4-pentadiene precursor with a labeled one-carbon source, such as dibenzyl carbonate, in a formal [5+1] cyclization.[3][5][8] This "core-labeling" is advantageous because the label is less susceptible to metabolic cleavage compared to labels on peripheral positions.[3]

-

Deuterium Labeling: Deuterium can be introduced into phenolic compounds through several methods:

-

Hydrogen-Deuterium Exchange: The acidic proton of the hydroxyl group on a phenol readily exchanges with deuterium when placed in deuterated water (D₂O).[1] Ring hydrogens can also be exchanged for deuterium using strong deuterated acids like D₂SO₄.[9]

-

Catalytic Methods: Heterogeneous catalysts can achieve high levels of deuterium incorporation using D₂O as the isotope source, which is a practical approach for labeling anilines, phenols, and heterocyclic substrates.

-

Synthetic Approaches: Using deuterated reagents during synthesis allows for the creation of specifically labeled isotopologues, such as the synthesis of deuterated prenylated flavonoids for use in stable isotope dilution analysis.[10][11]

-

-

Oxygen-18 Labeling: ¹⁸O can be incorporated into phenolic compounds, often through exchange reactions with ¹⁸O-labeled water or by using ¹⁸O-labeled reagents during synthesis.[12][13] These compounds are valuable for mechanistic studies, particularly in tracking oxygen sources during metabolic processes.[][]

Data Presentation: Isotopes and Labeling Methods

The selection of an isotope and labeling strategy depends on the specific research question. The tables below summarize key quantitative information for easy comparison.

Table 1: Properties and Applications of Common Isotopes in Phenolic Compound Research

| Isotope | Type | Natural Abundance (%) | Half-life | Detection Method | Primary Applications |

| ²H (D) | Stable | 0.015 | Stable | MS, NMR | Mechanistic studies (Kinetic Isotope Effect), internal standards for quantification, metabolic tracers.[16][17] |

| ¹³C | Stable | 1.1 | Stable | MS, NMR | Metabolic flux analysis, structural elucidation, internal standards, hyperpolarized MRI probes.[3][18] |

| ¹⁵N | Stable | 0.37 | Stable | MS, NMR | Tracing nitrogen-containing phenolic compounds and their metabolic pathways.[18] |

| ¹⁸O | Stable | 0.20 | Stable | MS | Tracing oxygen sources in metabolic and chemical reactions, environmental forensics.[][] |

| ¹¹C | Radioactive | Trace | 20.4 minutes | PET | In vivo molecular imaging of drug and metabolite distribution.[3][5] |

| ¹⁴C | Radioactive | Trace | 5,730 years | Scintillation, AMS | "Gold standard" for ADME studies, determining mass balance and metabolic fate of drugs.[3][5] |

Table 2: Comparison of Key Labeling Methodologies

| Methodology | Isotopes Used | Key Advantages | Key Disadvantages | Typical Application |

| Biosynthesis (¹³CO₂) | ¹³C | Generates highly and uniformly labeled complex molecules; avoids multi-step synthesis.[6] | Lack of site-specificity; can be slow and expensive to set up. | Producing standards for bioavailability and metabolism studies.[6] |

| Biosynthesis (Precursor) | ¹³C, ¹⁵N, ²H | Allows tracing of specific metabolic pathways.[7] | Labeling efficiency can be low; potential for label scrambling.[19] | Elucidating biosynthetic pathways of natural products.[7] |

| [5+1] Cyclization | ¹¹C, ¹³C, ¹⁴C | Site-specific "core" labeling; rapid incorporation; versatile for different carbon isotopes.[3][8] | Requires synthesis of a specific precursor; multi-step process.[8] | Synthesis of PET tracers (¹¹C), ADME standards (¹⁴C), and NMR probes (¹³C).[5] |

| H-D Exchange | ²H | Simple and inexpensive method for introducing deuterium.[1][9] | Often limited to acidic protons or requires harsh conditions for C-H bonds; may not be site-specific.[9] | Probing reaction mechanisms and preparing deuterated solvents/reagents.[1] |

Table 3: Quantitative Example - ¹³C Labeling Degree in Plant Polyphenols

This table summarizes data from a study where plants were grown in a ¹³CO₂-enriched atmosphere for 34 days.

| Plant | Compound Class | Average Degree of ¹³C Labeling |

| Parsley | Polyphenols | > 90 atom% |

| Spinach | Polyphenols | > 90 atom% |

| Peppermint | Polyphenols | > 90 atom% |

| All Plants | Total Plant Material | > 88 atom% |

(Data sourced from PubMed[6])

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following sections provide protocols for key labeling experiments.

Protocol 1: Intrinsic Isotopic Labeling of Polyphenols with ¹³CO₂

This protocol is adapted from the methodology used for labeling polyphenols in parsley, spinach, and peppermint.[6]

-

Plant Cultivation: Grow plants (e.g., Petroselinum crispum) in a controlled environment chamber with a sealed atmosphere.

-

¹³CO₂ Atmosphere Generation: Introduce ¹³CO₂ (99 atom% ¹³C) into the chamber to replace the natural ¹²CO₂. Maintain the ¹³CO₂ concentration at levels suitable for plant growth (e.g., 400-500 ppm).

-

Growth Period: Allow the plants to grow under these conditions for an extended period (e.g., 34 days) to ensure high levels of isotope incorporation through photosynthesis.

-

Harvesting and Extraction: Harvest the plant material, freeze it in liquid nitrogen, and lyophilize. Extract the phenolic compounds using an appropriate solvent system (e.g., methanol/water).

-

Analysis:

-

Isotopic Ratio MS (IRMS): Determine the total ¹³C content in the bulk plant material.

-

HPLC-Ion Trap-MSⁿ: Separate the individual polyphenols and analyze their mass spectra to determine the degree and pattern of ¹³C labeling for each compound.

-

Protocol 2: Core-Labeling Synthesis of 1-¹³C Phenol

This protocol describes the synthesis of a ¹³C-labeled phenol using the [5+1] cyclization strategy.[3][5]

-

Precursor Synthesis: Synthesize the 1,5-dibromo-1,4-pentadiene precursor according to established organic chemistry methods.

-

¹³C-Synthon Preparation: Prepare the carbon-13 source, [carbonyl-¹³C]dibenzyl carbonate, by reacting benzyl (B1604629) chloride with K₂¹³CO₃.

-

Cyclization Reaction:

-

Dissolve the 1,5-dibromide precursor in an anhydrous ether solvent (e.g., THF) under an inert nitrogen atmosphere and cool to -78 °C.

-

Perform a lithium-halogen exchange by adding n-butyllithium dropwise.

-

Add the [carbonyl-¹³C]dibenzyl carbonate to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature to complete the cyclization.

-

-

Workup and Purification: Quench the reaction with an acidic solution and extract the crude product. Purify the resulting 1-¹³C labeled phenol using column chromatography.

-

Characterization: Confirm the structure and isotopic incorporation using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Visualizations: Workflows and Pathways

Diagrams created using Graphviz provide clear visual representations of complex processes.

Caption: General workflow for isotopic labeling studies of phenolic compounds.

Caption: Simplified flavonoid biosynthesis showing ¹³C₆ label incorporation.

Caption: Logical workflow of the [5+1] cyclization for core ¹³C-labeling.

Applications in Research and Drug Development

Isotopically labeled phenolic compounds are indispensable tools across various scientific disciplines.

-

ADME and Pharmacokinetic Studies: Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of a drug candidate is a critical part of its development.[20][21] ¹⁴C-labeled compounds are considered the "gold standard" for these studies, as they allow for a complete accounting of all drug-related material in the body.[5] Stable isotope-labeled compounds (e.g., using ¹³C or ²H) are also widely used in conjunction with MS to elucidate metabolic pathways and gain a better understanding of a drug's disposition and potential toxicity.[20][22]

-

Quantitative Analysis (Isotope Dilution): Stable Isotope Dilution Analysis (SIDA) is the premier method for accurate quantification of analytes in complex matrices.[11] By adding a known amount of a stable isotope-labeled version of the target phenolic compound (e.g., D₃-Xanthohumol) to a sample, it serves as an ideal internal standard.[10] This standard perfectly co-elutes with the analyte and experiences the same matrix effects and losses during sample preparation, leading to highly accurate and precise measurements by LC-MS/MS.[11]

-

Mechanistic Elucidation: Isotopes can reveal the mechanisms of chemical and enzymatic reactions. The kinetic isotope effect (KIE), where the rate of a reaction changes upon isotopic substitution (e.g., replacing H with D), can provide evidence for bond-breaking steps in a reaction's rate-determining stage.[16] This has been used to study the formation of phenols by hepatic monooxygenases.[16]

-

Medical Imaging and Diagnostics:

-

Positron Emission Tomography (PET): Phenolic compounds labeled with the short-lived positron-emitter ¹¹C can be used as radiotracers for PET imaging.[3][8] This powerful, non-invasive technique allows for the quantitative visualization of molecular interactions and drug distribution in living subjects.[3][5]

-

Hyperpolarized MRI: ¹³C-labeled phenols are being explored as potential probes for hyperpolarized magnetic resonance imaging (HP-MRI).[3] This emerging modality can dramatically increase the NMR signal, enabling real-time metabolic imaging. The ipso-¹³C label is ideal as it lacks attached protons, leading to a longer signal relaxation time.[5]

-

Conclusion

The isotopic labeling of phenolic compounds is a cornerstone of modern chemical, biological, and pharmaceutical research. From tracing the biosynthesis of natural products in plants to quantifying drug metabolites in human plasma, these techniques provide unparalleled insights. The continued development of novel synthetic labeling strategies, such as the [5+1] cyclization, combined with advances in high-resolution analytical instrumentation like MS and NMR, ensures that isotopic labeling will remain an essential tool for innovation in science and medicine.

References

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. Use of Isotopes – Introductory Chemistry [uen.pressbooks.pub]

- 3. chemrxiv.org [chemrxiv.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Core-Labeling (Radio) Synthesis of Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intrinsic isotopic 13C labelling of polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tracing phenolic biosynthesis in Vitis vinifera via in situ C-13 labeling and liquid chromatography-diode-array detector-mass spectrometer/mass spectrometer detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Icon Isotopes : Oxygen 18 Compounds [iconisotopes.com]

- 13. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 16. Deuterium isotope effects during formation of phenols by hepatic monoxygenases. Evidence for an alternative to arene oxide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Deuterium isotope effects in abstraction of hydrogen atoms from phenols (Journal Article) | OSTI.GOV [osti.gov]

- 18. Carbon-13 Labeled Compounds_TargetMol [targetmol.com]

- 19. Metabolic source isotopic pair labeling and genome-wide association are complementary tools for the identification of metabolite–gene associations in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Quantification of 2,4-Di-tert-butylphenol in Various Matrices using 2,4-Di-tert-butylphenol-d21 as an Internal Standard by GC-MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Di-tert-butylphenol (2,4-DTBP) is a phenolic compound widely used as an antioxidant and stabilizer in various industrial products, including plastics, lubricants, and personal care items.[1] Its presence in the environment and potential for human exposure have raised concerns, necessitating sensitive and accurate analytical methods for its quantification in diverse and complex matrices. Gas Chromatography-Mass Spectrometry (GC-MS) coupled with isotope dilution using a deuterated internal standard is a robust technique for the precise measurement of 2,4-DTBP.[2] This application note provides a detailed protocol for the quantification of 2,4-DTBP using 2,4-Di-tert-butylphenol-d21 as an internal standard.

The use of a stable isotope-labeled internal standard like this compound is critical for correcting variations during sample preparation and instrumental analysis, thereby ensuring high accuracy and precision.[2] This internal standard behaves almost identically to the native analyte during extraction and chromatographic separation, allowing for reliable quantification by measuring the ratio of the native analyte to its deuterated counterpart.[2]

Principle of the Method

This method describes the analysis of 2,4-Di-tert-butylphenol by Gas Chromatography coupled with Mass Spectrometry (GC-MS).[3][4] The procedure involves the extraction of the analyte from the sample matrix, followed by analysis. For aqueous samples like wine, headspace solid-phase microextraction (SPME) is an effective extraction technique.[3][4] The use of this compound as an internal standard allows for accurate quantification.

The following diagram illustrates the principle of isotope dilution mass spectrometry.

Caption: Principle of Isotope Dilution Mass Spectrometry.

Quantitative Data Summary

The following tables summarize typical concentration ranges of 2,4-Di-tert-butylphenol detected in various matrices and representative performance data for a similar analytical method.

Table 1: Reported Concentrations of 2,4-Di-tert-butylphenol in Various Matrices

| Matrix | Concentration Range | Reference |

| Vegetables | 1.4 - 10.6 ng/g | [2][5] |

| Meat | 2.7 - 26.4 ng/g | [2][5] |

| Fish (muscle) | tr - 21.6 ng/g | [2][5] |

| Human Serum | 2.20 - 3.33 ng/mL |

tr: trace amounts

Table 2: Representative GC-MS Method Performance for Alkylphenol Analysis (Adapted from a method for 2-tert-butylphenol (B146161) in wine)[3][4]